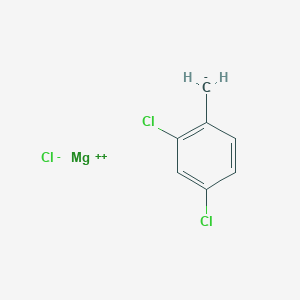
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) is a chemical compound with the molecular formula C7H5Cl3Mg. It is known for its high solubility in water and is used in various scientific research applications, particularly in the study of organic synthesis and catalysis reactions.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) can be synthesized through the reaction of 2,4-dichlorobenzyl chloride with magnesium in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
C7H5Cl2CH2Cl+Mg→C7H5Cl2CH2MgCl
Industrial Production Methods
Industrial production of magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the magnesium chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alcohol can produce an ether, while oxidation can yield a ketone or aldehyde.
科学研究应用
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) has diverse applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is used in the study of biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including drug development and design.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) involves its interaction with molecular targets and pathways. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in substrates. In catalysis, it facilitates the formation of transition states, lowering the activation energy of reactions. The specific molecular targets and pathways depend on the context of its use, such as the type of reaction or biological system being studied.
相似化合物的比较
Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) can be compared with other similar compounds, such as:
Magnesium chloride (2,5-dichlorophenyl)methanide (1/1/1): This compound has a similar structure but with the chlorine atoms in different positions, leading to different reactivity and applications.
Magnesium chloride (2,4-difluorophenyl)methanide (1/1/1): This compound has fluorine atoms instead of chlorine, resulting in different chemical properties and uses.
The uniqueness of magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) lies in its specific reactivity and applications, making it valuable for targeted research and industrial processes.
属性
IUPAC Name |
magnesium;2,4-dichloro-1-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZMYROGYRWDEM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Mg+2].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Mg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519490 |
Source


|
| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129752-86-9 |
Source


|
| Record name | Magnesium chloride (2,4-dichlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50519490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













